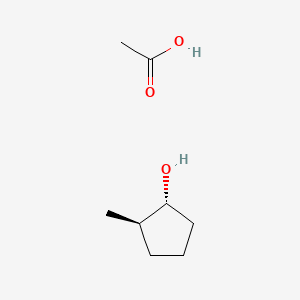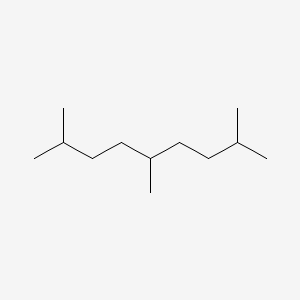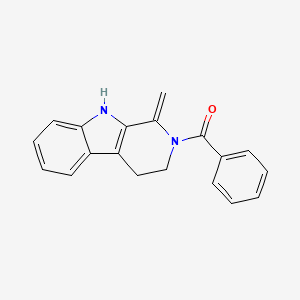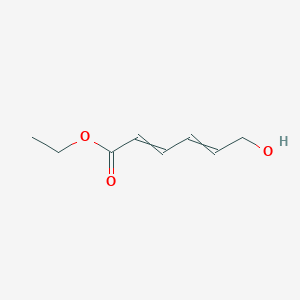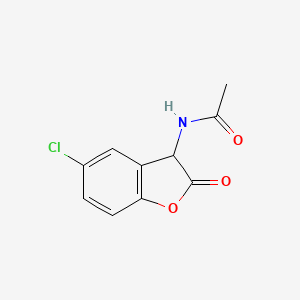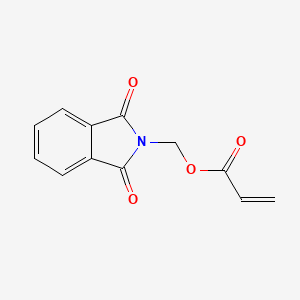![molecular formula C19H33NO B14666556 Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- CAS No. 38069-47-5](/img/structure/B14666556.png)
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is a complex organic compound with a unique structure It is characterized by the presence of a phenol group substituted with a dimethylaminomethyl group and two 1,1-dimethylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- typically involves the reaction of phenol with formaldehyde and dimethylamine. This reaction is carried out under vacuum conditions to remove the water produced during the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The removal of by-products and purification of the final compound are critical steps in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- involves its interaction with biological molecules. For example, it produces methemoglobin by catalytically transferring electrons from ferrohemoglobin to oxygen . This process is terminated by binding of the oxidized compound to compounds with free SH groups.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: This compound has a similar phenol structure but lacks the dimethylaminomethyl group.
4-(Dimethylamino)phenol: This compound contains a dimethylamino group but does not have the additional 1,1-dimethylpropyl groups.
Uniqueness
Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in epoxy resin chemistry and its potential medical applications set it apart from other similar compounds.
Propiedades
Número CAS |
38069-47-5 |
|---|---|
Fórmula molecular |
C19H33NO |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C19H33NO/c1-9-18(3,4)15-11-14(13-20(7)8)12-16(17(15)21)19(5,6)10-2/h11-12,21H,9-10,13H2,1-8H3 |
Clave InChI |
HCGXFFZSLFDDFF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
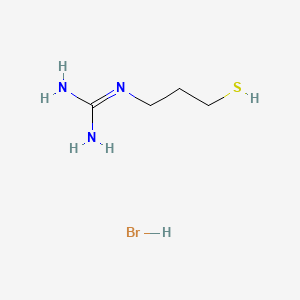
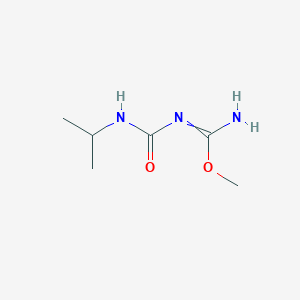
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
